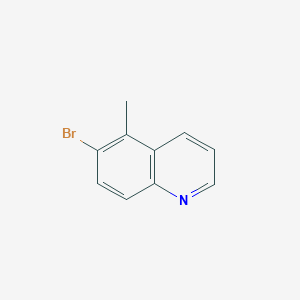

6-Bromo-5-methylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-8-3-2-6-12-10(8)5-4-9(7)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFFOKXBGUHZLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=CC=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 6-Bromo-5-methylquinoline from 3-bromo-2-methylaniline

An In-depth Technical Guide to the Synthesis of 6-Bromo-5-methylquinoline from 3-Bromo-2-methylaniline

Abstract

This technical guide provides a comprehensive, peer-reviewed methodology for the synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The synthesis commences from the readily available starting material, 3-bromo-2-methylaniline, and employs a modified Skraup-Doebner-Von Miller reaction. This document elucidates the underlying reaction mechanism, provides a detailed step-by-step experimental protocol, and outlines essential safety and characterization procedures. The guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Introduction and Strategic Rationale

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals. Their broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties, has rendered them indispensable in drug discovery programs. The targeted molecule, this compound, is of particular interest due to the presence of a bromine atom, which serves as a versatile functional handle for further chemical modifications, such as cross-coupling reactions, and a methyl group that can influence the molecule's steric and electronic properties.

The synthesis of this compound from 3-bromo-2-methylaniline is most effectively achieved through a classic electrophilic aromatic substitution reaction, specifically the Skraup synthesis or its variations like the Doebner-von Miller reaction. The strategic choice of the Skraup reaction is predicated on its efficiency in constructing the quinoline core in a single pot from an aniline derivative. The reaction involves the treatment of an aniline with glycerol, an oxidizing agent, and a dehydrating agent, typically concentrated sulfuric acid.

The overall synthetic workflow can be visualized as follows:

Figure 1: Overall workflow for the synthesis of this compound.

The Skraup Reaction: A Mechanistic Deep Dive

The Skraup synthesis is a powerful method for the preparation of quinolines. Its mechanism is a multi-step process that begins with the dehydration of glycerol by concentrated sulfuric acid to form acrolein, a highly reactive α,β-unsaturated aldehyde.

Step 1: Formation of Acrolein Glycerol, in the presence of a strong dehydrating agent like sulfuric acid, undergoes dehydration to form acrolein (prop-2-enal). This is a critical first step as acrolein provides the three-carbon backbone required for the formation of the quinoline ring system.

Step 2: Michael Addition The aniline derivative, 3-bromo-2-methylaniline, then acts as a nucleophile and undergoes a 1,4-conjugate addition (Michael addition) to the acrolein. The lone pair of electrons on the nitrogen atom attacks the β-carbon of the acrolein, leading to the formation of a β-anilinopropionaldehyde intermediate.

Step 3: Electrophilic Aromatic Substitution (Cyclization) The aldehyde group of the intermediate is then protonated by the acidic medium, which activates it towards nucleophilic attack. The electron-rich aromatic ring of the aniline derivative then attacks the protonated aldehyde in an intramolecular electrophilic aromatic substitution reaction. This cyclization step forms a new six-membered ring, leading to a dihydroquinoline intermediate.

Step 4: Dehydration and Oxidation The dihydroquinoline intermediate readily

Regioselective Synthesis of 6-Bromo-5-methylquinoline: A Technical Guide for Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the regioselective synthesis of 6-Bromo-5-methylquinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. We will explore two primary synthetic strategies, offering detailed experimental protocols and a thorough analysis of the underlying chemical principles that govern regioselectivity. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing actionable insights and robust methodologies for the preparation of this valuable compound.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals and bioactive molecules.[1] The quinoline core is present in numerous natural products and has been a privileged scaffold in medicinal chemistry, with applications ranging from antimalarial agents to kinase inhibitors. The specific substitution pattern on the quinoline ring system is crucial for modulating the biological activity, pharmacokinetic properties, and target selectivity of these compounds. This compound, with its defined substitution, presents a valuable intermediate for the development of novel therapeutics, where the bromine atom can serve as a handle for further functionalization through cross-coupling reactions.

Strategic Approaches to Regiocontrolled Synthesis

The regioselective synthesis of this compound can be approached through two principal strategies, each with its own set of advantages and considerations.

-

Strategy 1: Construction of the Quinoline Ring from a Pre-functionalized Aniline. This is often the most reliable method for ensuring unambiguous regiochemistry. By starting with an aniline derivative that already contains the desired substitution pattern, the subsequent cyclization reaction to form the quinoline ring system locks in the positions of the substituents.

-

Strategy 2: Regioselective Functionalization of a Pre-formed Quinoline Ring. This approach involves the synthesis of 5-methylquinoline followed by a regioselective bromination. The success of this strategy hinges on the directing effects of the methyl group and the quinoline nitrogen atom during electrophilic aromatic substitution.

This guide will delve into the practical execution of both strategies, providing detailed protocols and the scientific rationale behind them.

Strategy 1: The Pre-functionalized Aniline Approach

This strategy offers superior control over the final product's regiochemistry. The key to this approach is the synthesis of the starting material, 4-bromo-3-methylaniline.

Synthesis of the Key Intermediate: 4-Bromo-3-methylaniline

The synthesis of 4-bromo-3-methylaniline can be achieved from 2-bromo-5-nitrotoluene through a reduction of the nitro group.[2]

Experimental Protocol: Synthesis of 4-Bromo-3-methylaniline [2]

-

Preparation: To a suspension of 1-bromo-2-methyl-4-nitrobenzene (4 g, 18.51 mmol) in 200 mL of methanol, add activated Raney nickel (0.4 g).

-

Reaction: Stir the mixture under a hydrogen atmosphere (30 psi) for 3 hours.

-

Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through Celite.

-

Isolation: Remove the solvent under reduced pressure and dry the residue under vacuum to afford 4-bromo-3-methylaniline as a white solid.

| Parameter | Value | Reference |

| Starting Material | 1-bromo-2-methyl-4-nitrobenzene | [2] |

| Reagents | Methanol, Raney Nickel, Hydrogen | [2] |

| Yield | 99% | [2] |

| Product | 4-Bromo-3-methylaniline | [2] |

Construction of the Quinoline Ring: The Skraup Synthesis

The Skraup synthesis is a classic and effective method for the synthesis of quinolines.[1][3] It involves the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid. The reaction proceeds through the in-situ formation of acrolein from glycerol, followed by a Michael addition of the aniline, cyclization, and oxidation.

Figure 1: General workflow of the Skraup Synthesis.

Experimental Protocol: Skraup Synthesis of this compound

-

Reaction Setup: In a fume hood, carefully add concentrated sulfuric acid to a mixture of 4-bromo-3-methylaniline, glycerol, and nitrobenzene. The reaction is exothermic and should be cooled in an ice bath during the addition.

-

Heating: Heat the mixture cautiously. The reaction can be vigorous. The use of a moderator like ferrous sulfate is often recommended to control the exothermicity.[3]

-

Work-up: After the reaction is complete, cool the mixture and pour it into a large volume of water.

-

Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium hydroxide) and extract the product with an organic solvent (e.g., dichloromethane).

-

Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

Strategy 2: Regioselective Bromination of 5-Methylquinoline

This alternative strategy involves the initial synthesis of 5-methylquinoline followed by a regioselective electrophilic bromination.

Synthesis of 5-Methylquinoline

5-Methylquinoline can be synthesized via a Skraup reaction using m-toluidine as the starting material.[4]

Experimental Protocol: Synthesis of 5-Methylquinoline

-

Reaction Setup: Follow a similar procedure to the Skraup synthesis described in section 3.2, using m-toluidine instead of 4-bromo-3-methylaniline.

-

Purification: After work-up and extraction, purify the crude product by distillation or column chromatography to yield 5-methylquinoline.

Regioselective Bromination: Understanding Directing Effects

The success of this strategy depends on the regioselective bromination of 5-methylquinoline. In electrophilic aromatic substitution, the existing substituents on the aromatic ring direct the incoming electrophile to specific positions.[5][6]

-

Methyl Group (-CH₃): The methyl group is an activating, ortho-, para-director.[7] It donates electron density to the ring, making the ortho (position 6) and para (position 8) positions more nucleophilic.

-

Quinoline Nitrogen: The nitrogen atom in the quinoline ring is deactivating towards electrophilic substitution on the pyridine ring. However, in the benzene ring, the overall effect is more complex. Under acidic conditions, the nitrogen is protonated, becoming strongly deactivating and a meta-director with respect to the nitrogen atom. This deactivates the 5- and 7-positions.

Considering these effects, the bromination is expected to occur preferentially at the 6- or 8-position. The steric hindrance from the methyl group at the 5-position might disfavor substitution at the 6-position to some extent, but the electronic activation from the methyl group at this position is a strong directing factor.

Figure 2: Potential outcomes of the electrophilic bromination of 5-methylquinoline.

Experimental Protocol: Regioselective Bromination of 5-Methylquinoline

-

Reaction Setup: Dissolve 5-methylquinoline in a suitable solvent, such as concentrated sulfuric acid.

-

Bromination: Cool the solution and add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise while maintaining a low temperature.[8]

-

Work-up: After the reaction is complete, pour the mixture onto ice and neutralize with a base.

-

Extraction and Purification: Extract the product with an organic solvent and purify by column chromatography to separate the desired 6-bromo isomer from any other regioisomers.

Conclusion

This guide has outlined two robust and regioselective strategies for the synthesis of this compound. The choice between the pre-functionalized aniline approach and the regioselective bromination of 5-methylquinoline will depend on the specific requirements of the research, including the availability of starting materials, desired scale, and the need for absolute regiochemical purity. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in drug development and medicinal chemistry to confidently synthesize this valuable heterocyclic building block for their discovery programs.

References

- 5-Methylquinoline (CAS 7661-55-4): Properties, Synthesis, and Global Supply. (URL: )

- 5-Methylquinoline | 7661-55-4 | HAA66155 | Biosynth. (URL: )

-

Doebner–Miller reaction - Wikipedia. (URL: [Link])

-

Electrophilic aromatic directing groups - Wikipedia. (URL: [Link])

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC. (URL: [Link])

-

Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor. (URL: [Link])

-

Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. (URL: [Link])

-

Skraup reaction - Wikipedia. (URL: [Link])

-

Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (URL: [Link])

-

The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. (URL: [Link])

-

Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines - Semantic Scholar. (URL: [Link])

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL: [Link])

-

4-Bromo-3-methylaniline | C7H8BrN | CID 23359 - PubChem. (URL: [Link])

Sources

- 1. iipseries.org [iipseries.org]

- 2. 4-Bromo-3-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 3. Skraup reaction - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 6-Bromo-5-methylquinoline via the Skraup Reaction

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] The Skraup synthesis, a classic yet robust name reaction discovered by Zdenko Hans Skraup in 1880, remains a highly effective and direct method for the construction of the quinoline ring system.[3][4] This guide provides a comprehensive technical overview of the Skraup synthesis tailored for the preparation of 6-Bromo-5-methylquinoline, a key substituted quinoline intermediate. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, discuss characterization techniques, and address critical safety considerations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of complex heterocyclic molecules.

Introduction: The Enduring Relevance of the Skraup Synthesis

Quinoline and its derivatives are privileged structures in drug discovery, exhibiting a vast range of biological activities including antibacterial, antimalarial, anticancer, and antiviral properties.[2][5][6] The strategic functionalization of the quinoline core is a critical endeavor in medicinal chemistry to refine therapeutic efficacy and pharmacokinetic profiles.

The Skraup synthesis involves the reaction of a primary aromatic amine with glycerol, concentrated sulfuric acid, and a suitable oxidizing agent.[7] The reaction's elegance lies in its ability to construct the bicyclic quinoline system in a single pot from readily available starting materials. Despite its reputation for being highly exothermic, proper control and moderation have established it as a reliable method for both laboratory and industrial-scale synthesis.[8][9] This guide focuses on the synthesis of this compound, starting from 4-Bromo-3-methylaniline, illustrating how the substitution pattern on the aniline precursor directly dictates the final product structure.

The Reaction Mechanism: A Stepwise Dissection

The Skraup synthesis proceeds through a cascade of well-defined chemical transformations. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction. The entire process can be broken down into five critical steps, starting from the in situ generation of a reactive electrophile to the final aromatization.[8][10][11]

Step 1: Formation of Acrolein Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[2][8] This step is crucial as acrolein provides the three-carbon backbone for the resulting pyridine ring.

Step 2: Michael Addition The lone pair of electrons on the nitrogen atom of the aniline derivative (4-Bromo-3-methylaniline) acts as a nucleophile, attacking the β-carbon of acrolein in a classic Michael (1,4-conjugate) addition.[7][8] This forms a β-anilinopropionaldehyde intermediate.

Step 3: Electrophilic Aromatic Substitution (Cyclization) Under the strongly acidic conditions, the aldehyde carbonyl is protonated, activating it for intramolecular electrophilic attack on the electron-rich aniline ring. The cyclization occurs preferentially at the position ortho to the amino group that is less sterically hindered, leading to the formation of a six-membered ring.

Step 4: Dehydration The resulting heterocyclic alcohol readily undergoes acid-catalyzed dehydration to form a more stable 1,2-dihydroquinoline intermediate.

Step 5: Oxidation The final step is the aromatization of the 1,2-dihydroquinoline.[7] An oxidizing agent, such as nitrobenzene or arsenic pentoxide, is required to remove two hydrogen atoms, yielding the final aromatic product, this compound.[3][8] When nitrobenzene is used, it is reduced to aniline, which can potentially re-enter the reaction cycle.[8]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from established Skraup synthesis methodologies.[7][12] Extreme caution must be exercised due to the highly exothermic and potentially violent nature of this reaction. [8][13]

Materials and Reagents

| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Role |

| 4-Bromo-3-methylaniline | 7745-91-7 | 186.05 | Aromatic Amine Precursor |

| Glycerol (99.5%+) | 56-81-5 | 92.09 | C3 Synthon |

| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | Catalyst & Dehydrating Agent |

| Nitrobenzene | 98-95-3 | 123.11 | Oxidizing Agent & Solvent |

| Ferrous Sulfate Heptahydrate | 7782-63-0 | 278.01 | Moderator |

| Sodium Hydroxide | 1310-73-2 | 40.00 | Neutralizing Agent |

| Dichloromethane | 75-09-2 | 84.93 | Extraction Solvent |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Drying Agent |

Equipment

-

1-L three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle with temperature controller

-

Large crystallizing dish or ice bath for cooling

-

Apparatus for steam distillation or large separatory funnel for extraction

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In a 1-L three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 4-Bromo-3-methylaniline (0.25 mol, 46.5 g), glycerol (0.7 mol, 64.5 g), and ferrous sulfate heptahydrate (5 g). The ferrous sulfate is added to help moderate the reaction's vigor.[8][14]

-

Acid Addition: While stirring the mixture vigorously, slowly and cautiously add concentrated sulfuric acid (0.55 mol, 30 mL) through a dropping funnel over 30-45 minutes. The addition is highly exothermic; maintain the temperature below 120°C using an ice bath if necessary.[7]

-

Initiating the Reaction: After the acid addition is complete, add nitrobenzene (0.3 mol, 36.9 g) to the mixture.

-

Reflux: Gently heat the mixture using a heating mantle. The reaction will become exothermic and begin to boil. Maintain a gentle reflux for 3-4 hours. The mixture will darken significantly, often appearing as a black tarry substance.[9]

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to below 100°C.

-

Carefully dilute the mixture by slowly adding it to 500 mL of cold water with stirring.

-

Make the solution strongly alkaline by slowly adding a 30% aqueous solution of sodium hydroxide. This step is also exothermic and requires cooling.

-

The crude product can be isolated by either steam distillation or solvent extraction.[7][15] For extraction, transfer the alkaline mixture to a large separatory funnel and extract with dichloromethane (3 x 150 mL).

-

-

Purification:

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

-

Characterization and Quality Control

Confirmation of the successful synthesis of this compound requires spectroscopic analysis. The expected data provides a benchmark for product validation.

| Technique | Expected Data / Observation |

| Appearance | Off-white to pale yellow solid.[16] |

| Molecular Weight | 222.085 g/mol .[16] |

| Mass Spec (MS) | [M]+ peak at m/z ≈ 221 and [M+2]+ peak at m/z ≈ 223 (characteristic isotopic pattern for bromine). |

| ¹H NMR (CDCl₃) | Predicted: Signals expected in the aromatic region (δ 7.0-9.0 ppm). A singlet for the methyl group (CH₃) protons is expected around δ 2.4-2.6 ppm. The protons on the quinoline ring will show characteristic doublet and doublet of doublets splitting patterns. |

| ¹³C NMR (CDCl₃) | Predicted: Signals for 9 aromatic carbons and 1 methyl carbon. The carbon bearing the bromine atom (C-6) and the carbons adjacent to the nitrogen will be key diagnostic peaks. |

Note: NMR data are predictions based on the structure and data for analogous compounds like 6-bromoquinoline.[17][18] Actual shifts may vary.

Critical Safety Considerations

The Skraup synthesis is a high-hazard procedure that demands stringent safety protocols.

-

Exothermic Reaction: The reaction is notoriously vigorous and can become uncontrollable if the addition of sulfuric acid is too rapid or cooling is inadequate.[8][12] The reaction must be conducted behind a safety shield in a high-performance fume hood.

-

Corrosive Reagents: Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[7] Handle with extreme care using appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

-

Toxic Materials: Aromatic amines (4-Bromo-3-methylaniline) and nitrobenzene are toxic and should be handled with appropriate precautions to avoid inhalation or skin contact.[7] If arsenic pentoxide is used as an alternative oxidizing agent, it is extremely toxic and requires specialized handling procedures.[3][13]

-

Emergency Preparedness: Ensure immediate access to a safety shower and eyewash station. Have an appropriate neutralizing agent (e.g., sodium bicarbonate) readily available for acid spills.

Conclusion

The Skraup synthesis provides a direct and powerful route to substituted quinolines like this compound. While the reaction conditions are harsh, a thorough understanding of the mechanism, careful adherence to the experimental protocol, and a vigilant approach to safety can ensure a successful and reproducible outcome. The resulting functionalized quinoline serves as a valuable building block for further elaboration in drug discovery and materials science, underscoring the enduring utility of this century-old reaction in modern chemical synthesis.

References

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 6, 2026, from [Link]

-

Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

-

Skraup reaction. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

Preparation and Properties of Quinoline. (n.d.). LMS. Retrieved January 6, 2026, from [Link]

-

synthesis of quinoline derivatives and its applications. (2023, August 30). Slideshare. Retrieved January 6, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 6, 2026, from [Link]

-

Shaker, Y. M., et al. (2020). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Future Journal of Pharmaceutical Sciences, 6(1), 102. [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. [Link]

-

Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19561–19584. [Link]

-

Green Synthesis of Quinoline and Its Derivatives. (2023). International Journal of Pharmaceutical Sciences Review and Research, 83(2), 1-10. [Link]

-

Skraup Reaction. (n.d.). NROChemistry. Retrieved January 6, 2026, from [Link]

-

The Skraup Reaction - How to Make a Quinoline. (2009, January 13). Curly Arrow. Retrieved January 6, 2026, from [Link]

-

The Skraup Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses. Retrieved January 6, 2026, from [Link]

-

Skraup reaction. (2020, September 24). Vdocument. Retrieved January 6, 2026, from [Link]

-

Making quinoline - the Skraup synthesis. (2024, August 25). YouTube. Retrieved January 6, 2026, from [Link]

-

Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374. [Link]

Sources

- 1. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Skraup reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. uop.edu.pk [uop.edu.pk]

- 9. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]

- 10. iipseries.org [iipseries.org]

- 11. Skraup Reaction | NROChemistry [nrochemistry.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. elearning.uniroma1.it [elearning.uniroma1.it]

- 14. m.youtube.com [m.youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. This compound | CymitQuimica [cymitquimica.com]

- 17. 6-Bromoquinoline(5332-25-2) 1H NMR [m.chemicalbook.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Friedländer annulation to obtain 6-Bromo-5-methylquinoline

An In-Depth Technical Guide to the Synthesis of 6-Bromo-5-methylquinoline via Friedländer Annulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The Friedländer annulation, a classic yet remarkably robust condensation reaction, remains a cornerstone for the synthesis of substituted quinolines.[1][2] This technical guide provides a comprehensive overview of the Friedländer synthesis, specifically focusing on the preparation of this compound, a valuable building block for drug discovery. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, discuss critical process parameters, and offer insights into optimization and troubleshooting. This document is intended to serve as a practical resource for researchers engaged in the synthesis of heterocyclic compounds for pharmaceutical applications.

Introduction: The Strategic Importance of the Friedländer Annulation

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a powerful and direct method for constructing the quinoline ring system.[3][4] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or ester.[5][6][7] This process can be catalyzed by either acids or bases, offering flexibility in adapting the conditions to various substrates.[1][2][3]

The enduring relevance of this reaction in modern drug development stems from several key advantages:

-

Versatility: A wide array of commercially available or readily synthesized starting materials can be employed, enabling access to a diverse library of substituted quinolines.[1]

-

Efficiency: The reaction often proceeds with high atom economy, forming the bicyclic quinoline core in a single synthetic operation.[1]

-

Predictability: The substitution pattern of the resulting quinoline is directly determined by the substituents on the starting materials, allowing for rational drug design.

This guide focuses on the synthesis of this compound, a specific derivative whose bromine and methyl substituents provide handles for further functionalization, making it a key intermediate for structure-activity relationship (SAR) studies.

Reaction Mechanism: A Tale of Two Pathways

The precise mechanism of the Friedländer annulation is dependent on the reaction conditions (acidic vs. basic catalysis), but two primary pathways are generally accepted.[6][8] The reaction between 2-amino-5-bromobenzaldehyde and 3-butanone (methyl ethyl ketone) serves as our model.

-

Aldol-First Pathway: This pathway is often favored under basic conditions. It begins with a base-catalyzed aldol condensation between the enolate of 3-butanone and the aldehyde of 2-amino-5-bromobenzaldehyde. The resulting aldol adduct then undergoes an intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the ketone carbonyl. A final dehydration step yields the aromatic quinoline ring.[6][9]

-

Schiff Base-First Pathway: Under acidic conditions, the initial step is often the formation of a Schiff base (imine) between the amino group of the benzaldehyde and the ketone.[6][8] This is followed by an intramolecular aldol-type reaction, where the enol form of the ketone moiety attacks the imine carbon, leading to a cyclized intermediate that subsequently dehydrates to form the final product.[10]

Regardless of the initial step, both pathways converge on a common cyclized intermediate which, upon dehydration, furnishes the stable aromatic quinoline system.

Caption: Fig. 1: General Mechanism of the Friedländer Annulation.

Experimental Protocol: Synthesis of this compound

This section provides a robust, field-proven protocol for the synthesis of this compound. The procedure is designed to be self-validating, with clear checkpoints and expected outcomes.

Starting Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Supplier | Notes |

| 2-Amino-5-bromobenzaldehyde | C₇H₆BrNO | 199.03 | >97% | Sigma-Aldrich | Can be synthesized if not available.[11][12][13] |

| 3-Butanone (MEK) | C₄H₈O | 72.11 | Reagent Grade | Fisher Scientific | Use as received. |

| Potassium Hydroxide (KOH) | KOH | 56.11 | >85% pellets | VWR | Catalyst. |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | 200 Proof | Decon Labs | Solvent. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific | For extraction. |

| Hexanes | N/A | N/A | ACS Grade | Fisher Scientific | For chromatography. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | VWR | Drying agent. |

| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | Sorbent Tech. | For chromatography. |

Step-by-Step Procedure

Caption: Fig. 2: Experimental Workflow for Synthesis.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-bromobenzaldehyde (2.00 g, 10.0 mmol) and ethanol (30 mL). Stir the mixture until the aldehyde is fully dissolved.

-

Catalyst Addition: Add potassium hydroxide pellets (0.28 g, 5.0 mmol) to the solution. Stir for 10 minutes at room temperature to allow for partial dissolution of the base.

-

Reagent Addition: Add 3-butanone (1.44 g, 1.8 mL, 20.0 mmol) dropwise to the stirring mixture over 5 minutes. A slight exotherm may be observed.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle. Allow the reaction to proceed for 4-6 hours.

-

Expertise Insight: The progress of the reaction should be monitored every hour using Thin-Layer Chromatography (TLC) with a 4:1 Hexanes:Ethyl Acetate eluent. The starting aldehyde is UV active and will have a lower Rf than the more nonpolar quinoline product.

-

-

Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add deionized water (30 mL) and ethyl acetate (30 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a yellow-brown oil or solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexanes. Combine the fractions containing the pure product (visualized by TLC and UV lamp) and concentrate to afford this compound as a pale yellow solid.

Expected Yield and Characterization

-

Yield: 1.78 - 2.00 g (80-90%)

-

Appearance: Pale yellow solid

-

Expected ¹H NMR (CDCl₃, 400 MHz): δ 8.80 (dd, 1H), 8.05 (d, 1H), 7.80 (d, 1H), 7.45 (dd, 1H), 2.70 (s, 3H).

-

Expected Mass Spec (EI): m/z 221, 223 (M+, M+2, bromine pattern).

Optimization and Troubleshooting

While the Friedländer annulation is generally reliable, achieving optimal results requires careful control of reaction parameters.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield / No Reaction | 1. Insufficient temperature. 2. Inactive catalyst. 3. Steric hindrance. | 1. Gradually increase the reaction temperature in 10°C increments.[14] 2. Consider a stronger base (e.g., KOtBu) or switch to an acid catalyst (e.g., p-TsOH, ZrCl₄).[1] 3. Increase reaction time and consider a more active catalyst system. |

| Formation of Tarry Byproducts | 1. Excessively high temperature. 2. Self-condensation of 3-butanone. | 1. Reduce the reaction temperature and extend the reaction time.[14] 2. Add the ketone slowly to the reaction mixture. Using an acid catalyst can sometimes minimize aldol side reactions.[15] |

| Difficult Purification | 1. Incomplete reaction leading to a complex mixture. 2. Formation of closely-eluting side products. | 1. Ensure the reaction goes to completion by monitoring with TLC. 2. Optimize chromatography conditions (e.g., try a different solvent system like Dichloromethane/Methanol). Recrystallization from ethanol/water may be an alternative. |

Trustworthiness through Self-Validation: The protocol's reliance on TLC monitoring is a critical self-validating step. It provides real-time data on reaction progression, allowing the scientist to make informed decisions about reaction time and preventing the work-up of an incomplete reaction, which is a primary source of low yields and purification difficulties.

Conclusion

The Friedländer annulation provides an elegant and effective route to the synthesis of this compound. By understanding the underlying mechanism and carefully controlling key experimental parameters such as catalyst choice, temperature, and reaction time, researchers can reliably produce this valuable heterocyclic building block in high yield. The protocol and insights provided in this guide are designed to empower scientists in drug development to leverage this classic reaction for the efficient construction of novel quinoline-based molecular entities.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Friedlaender Synthesis [organic-chemistry.org]

- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. echemi.com [echemi.com]

- 13. Friedländer approach for the incorporation of 6-bromoquinoline into novel chelating ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Structural Elucidation of a Key Heterocyclic Scaffold

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-Bromo-5-methylquinoline

Quinoline and its derivatives are fundamental heterocyclic structures that form the core of numerous pharmaceuticals and biologically active compounds.[1] The precise substitution pattern on the quinoline ring is critical to its function, making unambiguous structural characterization an essential step in synthetic chemistry and drug development. This compound is a disubstituted quinoline that presents a unique spectroscopic challenge. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating such structures, providing detailed information about the chemical environment and connectivity of each atom.[1][2]

Experimental Protocols: Acquiring High-Fidelity NMR Data

The following section details a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra, ensuring reproducibility and accuracy.

Sample Preparation

-

Weighing the Sample: Accurately weigh the sample. For ¹H NMR, 10-20 mg is typically sufficient, while for the less sensitive ¹³C NMR, 50-100 mg is recommended.[2]

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and effective solvent for quinoline derivatives, as it offers good solubility and its residual proton and carbon signals are well-characterized (¹H: ~7.26 ppm; ¹³C: ~77.16 ppm).[2]

-

Dissolution and Transfer: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean vial. Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[2]

NMR Spectrometer Setup and Data Acquisition

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.[2]

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments).[2]

-

Temperature: 298 K (25 °C).[2]

-

Spectral Width (SW): Approximately 12-15 ppm, centered around 7 ppm.[2]

-

Acquisition Time (AQ): 2-4 seconds.[2]

-

Relaxation Delay (D1): 1-5 seconds to ensure full proton relaxation.[2]

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for a good signal-to-noise ratio.[2]

-

Referencing: The spectrum should be referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or tetramethylsilane (TMS, δ = 0.00 ppm).[2]

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence with a 30° pulse (e.g., zgpg30 on Bruker instruments).[2]

-

Temperature: 298 K (25 °C).[2]

-

Spectral Width (SW): Approximately 200-220 ppm.[5]

-

Acquisition Time (AQ): 1-2 seconds.[2]

-

Relaxation Delay (D1): 2 seconds.[2]

-

Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[2]

-

Referencing: The spectrum should be referenced to the solvent peak of CDCl₃ (δ = 77.16 ppm).[2]

Caption: General workflow for NMR spectral analysis.

Predicted ¹H NMR Spectral Data and Interpretation

The predicted ¹H NMR spectrum of this compound is based on the known effects of substituents on the quinoline ring. Protons on the quinoline core are typically found in the aromatic region (δ 7.0-9.0 ppm). The nitrogen atom strongly deshields the adjacent H-2 proton, causing it to resonate at the lowest field.[1]

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |

| CH₃ | ~2.60 | s (singlet) | - | 3H |

| H-3 | ~7.45 | dd (doublet of d.) | J = 8.4, 4.2 | 1H |

| H-7 | ~7.85 | d (doublet) | J = 8.8 | 1H |

| H-8 | ~8.10 | d (doublet) | J = 8.8 | 1H |

| H-4 | ~8.20 | d (doublet) | J = 8.4 | 1H |

| H-2 | ~8.95 | d (doublet) | J = 4.2 | 1H |

Interpretation of the ¹H NMR Spectrum:

-

Methyl Protons (CH₃): The methyl group at the C-5 position is expected to appear as a singlet around δ 2.5-2.6 ppm, consistent with an aromatic methyl group.

-

Pyridine Ring Protons (H-2, H-3, H-4):

-

H-2: This proton is adjacent to the nitrogen atom and is the most deshielded, predicted to appear at a very low field around δ 8.95 ppm. It will be a doublet due to coupling with H-3.[6]

-

H-3: This proton is coupled to both H-2 and H-4, and is expected to be the most upfield of the ring protons at ~δ 7.45 ppm, appearing as a doublet of doublets.[6]

-

H-4: Coupled to H-3, this proton will appear as a doublet around δ 8.20 ppm.

-

-

Benzene Ring Protons (H-7, H-8):

-

The methyl group at C-5 and the bromine at C-6 remove H-5 and H-6 from the spectrum.

-

H-7 and H-8: These two protons are ortho to each other and will form an AX spin system, appearing as two doublets. The bromine at C-6 is an electron-withdrawing group, which will deshield the ortho proton H-7. The methyl group at C-5 is electron-donating but its steric effect can influence the nearby H-4 and the now-absent H-6. H-8 is deshielded by the peri-effect of the nitrogen lone pair.[1] Therefore, H-8 is predicted to be slightly downfield of H-7.

-

Caption: Structure of this compound with predicted ¹H assignments.

Predicted ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides direct information about the carbon skeleton.[5] The chemical shifts are influenced by the electronegativity of nearby atoms and the overall electronic structure. In the proton-decoupled spectrum, each unique carbon atom will appear as a singlet.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| CH₃ | ~20.5 |

| C-6 | ~119.0 |

| C-3 | ~122.0 |

| C-8 | ~129.5 |

| C-4a | ~129.8 |

| C-5 | ~131.0 |

| C-7 | ~133.5 |

| C-4 | ~136.5 |

| C-8a | ~147.5 |

| C-2 | ~151.5 |

Interpretation of the ¹³C NMR Spectrum:

-

Methyl Carbon (CH₃): The methyl carbon is expected in the aliphatic region, around δ 20.5 ppm.

-

Quaternary Carbons:

-

C-6: This carbon is directly attached to the electronegative bromine atom, which typically results in a downfield shift. However, the "heavy atom effect" of bromine can cause an upfield shift. Based on data for 6-bromoquinoline, the C-6 signal is expected around δ 119.0 ppm.[2]

-

C-5: This carbon is attached to the methyl group. Its shift will be influenced by the substitution, predicted around δ 131.0 ppm.

-

C-4a and C-8a: These are the bridgehead carbons. C-8a, being closer to the nitrogen, is expected to be further downfield (~δ 147.5 ppm) than C-4a (~δ 129.8 ppm).

-

-

Tertiary Carbons (CH):

-

C-2, C-3, C-4: In the pyridine ring, C-2 is the most deshielded due to its proximity to the nitrogen, appearing at the lowest field (~δ 151.5 ppm). C-4 is also significantly deshielded (~δ 136.5 ppm), while C-3 is the most shielded of this set (~δ 122.0 ppm).

-

C-7, C-8: In the benzene ring, C-7 is ortho to the bromine-substituted C-6, and C-8 is peri to the nitrogen. Both will be in the aromatic region, with predicted shifts around δ 133.5 ppm and δ 129.5 ppm, respectively.

-

Caption: Carbon skeleton of this compound.

Conclusion

This guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By synthesizing data from structurally related compounds and applying fundamental NMR principles, we have established a reliable set of expected spectral parameters. This approach serves as a powerful tool for researchers in confirming the synthesis of this molecule and as a pedagogical example for the structural elucidation of complex heterocyclic systems. For unambiguous assignment, two-dimensional NMR experiments such as COSY (¹H-¹H Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable to confirm the proton-proton and proton-carbon connectivities, respectively.

References

- Benchchem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines.

- Benchchem. An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromoquinoline.

- UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.

- TSI Journals. ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

- Seaton, P. J., & Williamson, R. T. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.

- AWS. Spectral data of compound 5a-5m, 6a-6e.

- Huan, T. T. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2).

- ResearchGate. ¹H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;....

- ResearchGate. ¹³C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃).

- Kumar, K. ¹³C NMR spectroscopy • Chemical shift.

- Organic Chemistry Data. NMR Spectroscopy :: ¹³C NMR Chemical Shifts.

- PubChem. 6-Methylquinoline. National Center for Biotechnology Information.

- ChemicalBook. 6-Methylquinoline(91-62-3) ¹H NMR spectrum.

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Bromo-5-methylquinoline

Abstract

This technical guide provides a comprehensive framework for the mass spectrometry (MS) analysis of 6-bromo-5-methylquinoline, a heterocyclic compound of interest in pharmaceutical and chemical research. Recognizing the critical need for precise and reliable analytical methods, this document outlines the fundamental principles, a detailed experimental protocol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and an in-depth discussion of data interpretation. We explore the unique isotopic signature of bromine and propose a logical fragmentation pathway to aid in structural confirmation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical workflows for halogenated quinoline derivatives, ensuring both scientific integrity and data accuracy.

Introduction: The Analytical Imperative for this compound

This compound (C₁₀H₈BrN) is a substituted quinoline, a structural motif central to numerous biologically active compounds and pharmaceutical agents.[1] The quinoline scaffold is a cornerstone in medicinal chemistry, and the introduction of a bromine atom and a methyl group at the 5 and 6 positions creates a unique chemical entity with specific properties that are leveraged in drug discovery and materials science. Its molecular weight is approximately 222.08 g/mol .[2]

The purity and structural integrity of such compounds are paramount. Even minor impurities or structural isomers can significantly alter biological activity or lead to unforeseen toxicity. Therefore, a highly sensitive and specific analytical technique is required for its characterization. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the premier technique for this purpose.[1] It offers unparalleled sensitivity for detecting trace impurities and the specificity needed for unambiguous structural elucidation. This guide explains the causal logic behind method development choices to ensure a self-validating and trustworthy analytical system.

Core Principles: Mass Spectrometry of a Brominated Heterocycle

Understanding the mass spectrometric behavior of this compound requires appreciating two key features: the basicity of the quinoline nitrogen and the isotopic pattern of bromine.

-

Ionization Strategy: The nitrogen atom in the quinoline ring is a basic site, readily accepting a proton (H⁺). This makes positive-mode Electrospray Ionization (ESI) an ideal "soft" ionization technique. ESI generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation, preserving the crucial molecular weight information.[3][4] This choice is deliberate; harder ionization techniques like Electron Ionization (EI) would induce extensive fragmentation, complicating the identification of the primary molecular ion.[5]

-

The Bromine Isotopic Signature: A defining characteristic of bromine-containing compounds in mass spectrometry is their distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[6][7] This results in a pair of peaks in the mass spectrum for any bromine-containing ion, separated by 2 Daltons (Da) and having almost equal intensity (an "M" and "M+2" peak). This doublet is a powerful diagnostic tool for confirming the presence of bromine in the molecule and its fragments.[6][7]

Experimental Design and Protocol: A Validated LC-MS/MS Workflow

This section details a robust, step-by-step protocol for the analysis of this compound. The workflow is designed to be self-validating by incorporating system suitability and quality control checks.

3.1. Materials and Reagents

-

Analyte: this compound reference standard (>98% purity)

-

Solvents: HPLC-grade acetonitrile (ACN) and water

-

Additive: Formic acid (FA), LC-MS grade

-

Vials: 2 mL amber glass autosampler vials with caps

3.2. Sample and Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of ACN.

-

Working Standard (10 µg/mL): Dilute 100 µL of the stock solution into 9.9 mL of 50:50 ACN:Water.

-

Analytical Sample (1 µg/mL): Further dilute the working standard 1:10 with 50:50 ACN:Water. This concentration is a suitable starting point for method development.

Causality: Using a diluent that mirrors the initial mobile phase composition (50:50 ACN:Water) prevents peak distortion and ensures good chromatography. Amber vials are used to protect the analyte from potential photodegradation.

3.3. Instrumentation and Parameters

The following parameters are provided as a validated starting point for a typical triple quadrupole or Q-TOF mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Table 1: Recommended LC-MS/MS Instrumental Parameters

| Parameter | Setting | Rationale & Expert Insight |

| Liquid Chromatography | ||

| Column | C18, 50 mm x 2.1 mm, 2.6 µm | A C18 column provides excellent reversed-phase retention for aromatic compounds. The specified dimensions offer a good balance between resolution and analysis time.[8] |

| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in protonation for better ESI+ efficiency and improves peak shape.[9] |

| Mobile Phase B | 0.1% Formic Acid in ACN | Acetonitrile is a common organic solvent with low viscosity and good elution strength for this class of compounds. |

| Gradient | 5% B to 95% B over 5 min | A gradient elution is crucial for eluting the analyte with a sharp peak and cleaning the column of any late-eluting impurities. |

| Flow Rate | 0.4 mL/min | A standard flow rate for a 2.1 mm ID column, ensuring efficient separation. |

| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity, improving peak efficiency and reducing backpressure. |

| Injection Volume | 5 µL | A small injection volume prevents column overloading and peak broadening. |

| Mass Spectrometry | ||

| Ionization Mode | ESI Positive (ESI+) | The quinoline nitrogen is readily protonated, making ESI+ the most sensitive mode.[3] |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for stable ion generation. |

| Gas Temperature | 300 °C | Facilitates desolvation of the ESI droplets to form gas-phase ions.[4] |

| Gas Flow | 10 L/min | Assists in desolvation. |

| MS1 Scan Range | m/z 100-300 | This range comfortably covers the expected protonated molecular ions at m/z 222 and 224. |

| Collision Energy (for MS/MS) | 20-40 eV (Ramped) | A ramped collision energy allows for the observation of a wide range of fragment ions, from stable to less stable structures. |

3.4. Analytical Workflow Diagram

The overall experimental process can be visualized as a logical sequence from sample preparation to final data interpretation.

Caption: High-level workflow for the LC-MS analysis of this compound.

Data Analysis and Interpretation

Accurate interpretation of the mass spectral data is the final and most critical step. This involves confirming the molecular ion and elucidating its structure through fragmentation analysis.

4.1. Expected Molecular Ion Spectrum (MS1)

In the full scan (MS1) spectrum, the primary observation will be the protonated molecular ion, [M+H]⁺. Due to the bromine isotopes, this will appear as a characteristic doublet.

Table 2: Expected m/z Values for the Protonated Molecular Ion

| Ion Species | Isotope Composition | Theoretical m/z | Expected Relative Intensity |

| [M+H]⁺ | C₁₀H₉⁷⁹BrN⁺ | 221.99 | ~100% |

| [M+2+H]⁺ | C₁₀H₉⁸¹BrN⁺ | 223.99 | ~98% |

Expert Insight: The near 1:1 ratio of these two peaks is a definitive confirmation that a single bromine atom is present in the molecule.[6] Any deviation from this ratio would suggest the presence of co-eluting impurities.

4.2. Proposed Fragmentation Pathway (MS/MS)

Tandem mass spectrometry (MS/MS) involves selecting the precursor ions (m/z 222 and 224) and subjecting them to collision-induced dissociation (CID) to generate fragment ions. The fragmentation of quinoline structures often involves the loss of small, stable molecules.[10] For this compound, the fragmentation is likely initiated by cleavages around the stable aromatic core.

A plausible fragmentation pathway would involve:

-

Loss of HBr: A common pathway for bromo-aromatic compounds, leading to a radical cation.

-

Loss of Methyl Radical (•CH₃): Cleavage of the methyl group.

-

Loss of HCN: A characteristic fragmentation of the quinoline ring itself.[10]

Caption: Proposed MS/MS fragmentation pathway for protonated this compound.

Trustworthiness: By observing fragments that still contain bromine (e.g., m/z 207/209 and 195/197), which will retain the 1:1 isotopic doublet, we can increase confidence in the proposed fragmentation scheme. The presence of fragments without the doublet (e.g., m/z 142) confirms the loss of the bromine atom. This cross-validation is key to a trustworthy interpretation.

Conclusion and Best Practices

This guide provides a robust and scientifically grounded approach to the mass spectrometry analysis of this compound. By leveraging the unique chemical properties of the molecule—its basic nitrogen for efficient ESI ionization and its bromine atom for characteristic isotopic confirmation—a highly specific and reliable method can be developed. The provided LC-MS/MS protocol serves as a validated starting point, while the fragmentation analysis offers a logical framework for structural confirmation. For drug development professionals and researchers, the adoption of such a systematic and well-rationalized workflow is essential for ensuring data integrity and advancing scientific discovery.

References

-

Kádár, M., et al. (2011). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. [Online] Available at: [Link]

-

Gómez-Pérez, M. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry. [Online] Available at: [Link]

-

Meinitzer, A., et al. (2014). Development of a liquid chromatography-mass spectrometry method for the determination of the neurotoxic quinolinic acid in human serum. Clinica Chimica Acta. [Online] Available at: [Link]

-

da Silva, A. F., et al. (2018). Development and Validation of LCMS/MS Method for the Simultaneous Determination of Quinine and Doxycycline in Pharmaceutical Formulations. ResearchGate. [Online] Available at: [Link]

-

de Zwart, L., et al. (2012). Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices. Journal of Chromatography B. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Online] Available at: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Online] Available at: [Link]

-

G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. [Online] Available at: [Link]

-

Gaber, A. M., et al. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Online] Available at: [Link]

-

NIST. Quinoline, 6-bromo-. NIST Chemistry WebBook. [Online] Available at: [Link]

-

PubChem. 6-Bromoquinoline. National Center for Biotechnology Information. [Online] Available at: [Link]

-

Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Online] Available at: [Link]

-

TutorChase. How can you identify the presence of halogens using mass spectrometry? [Online] Available at: [Link]

-

Physics LibreTexts. (2022). Electrospray Ionization (ESI) Mass Spectrometry. [Online] Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phys.libretexts.org [phys.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. tutorchase.com [tutorchase.com]

- 8. Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chempap.org [chempap.org]

An In-Depth Technical Guide to the FT-IR Spectrum of 6-Bromo-5-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 6-bromo-5-methylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. We detail a robust experimental protocol for acquiring a high-quality spectrum, including a justification for the chosen sample preparation technique. The core of this guide is a detailed interpretation of the vibrational modes, assigning characteristic absorption bands to specific functional groups and skeletal vibrations within the molecule. This analysis is grounded in established spectroscopic principles and comparative data from related quinoline derivatives. The guide is designed to serve as a practical reference for researchers utilizing FT-IR spectroscopy for the identification, quality control, and structural elucidation of this compound and analogous compounds.

Introduction

The Significance of this compound

This compound is a substituted quinoline, a class of nitrogen-containing heterocyclic aromatic compounds. The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous natural and synthetic compounds with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2][3] The specific substitution pattern of a bromine atom at the 6-position and a methyl group at the 5-position (Molecular Formula: C₁₀H₈BrN, Molecular Weight: 222.08 g/mol ) creates a unique electronic and steric profile, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.[4] Accurate and efficient characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding chemical behavior.

Caption: Molecular structure of this compound.

Principles of FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a non-destructive analytical technique that provides information about the vibrational modes of a molecule.[5] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching, bending). An FT-IR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), where peaks indicate absorbed frequencies.[6] Because the vibrational frequencies are dependent on the types of atoms, the bond strengths, and the overall molecular geometry, the FT-IR spectrum serves as a unique molecular "fingerprint," making it an invaluable tool for functional group identification and structural analysis.[6]

Experimental Methodology

Rationale for Experimental Choices

For solid organic compounds like this compound, several sample preparation techniques exist, including potassium bromide (KBr) pellets, Nujol mulls, and thin solid films.[7][8] While KBr pellets are common, the salt is hygroscopic and can introduce interfering water peaks. Nujol mulls introduce absorption bands from the mineral oil itself, which can obscure important regions of the spectrum.[7][9]

Therefore, the Thin Solid Film method is selected for this guide. This technique is rapid, straightforward, and yields a "neat" spectrum free from interfering substances.[7][10] It involves dissolving the solid sample in a small amount of a volatile solvent, depositing the solution onto an IR-transparent salt plate, and allowing the solvent to evaporate, leaving a thin, uniform film of the analyte.[10]

Materials and Instrumentation

-

Sample: this compound (C₁₀H₈BrN), solid, purity ≥97%.

-

Solvent: Dichloromethane (CH₂Cl₂), spectroscopy grade, high volatility.

-

IR Plate: Sodium Chloride (NaCl) or Potassium Bromide (KBr) salt plate.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer capable of scanning the mid-IR region (4000-400 cm⁻¹) with a resolution of at least 4 cm⁻¹.

Step-by-Step Experimental Protocol

-

Background Spectrum Acquisition: Ensure the sample compartment of the FT-IR spectrometer is empty and clean. Run a background scan to record the spectrum of the ambient atmosphere (primarily CO₂ and water vapor). This background will be automatically subtracted from the sample spectrum.

-

Sample Preparation:

-

Place a small amount (approx. 5-10 mg) of solid this compound into a small vial.[7]

-

Add a few drops of dichloromethane to completely dissolve the solid.

-

Using a pipette, transfer one or two drops of this solution onto the center of a clean, dry salt plate.[7][10]

-

Allow the dichloromethane to evaporate completely in a fume hood. A thin, even, and often crystalline film of the compound should be visible on the plate.[10]

-

-

Sample Spectrum Acquisition:

-

Carefully place the salt plate with the sample film into the spectrometer's sample holder.

-

Acquire the FT-IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum.

-

After analysis, thoroughly clean the salt plate with a dry solvent (e.g., acetone or dichloromethane) and store it in a desiccator to prevent fogging from atmospheric moisture.[10]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. azooptics.com [azooptics.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

Introduction: The Strategic Value of the 6-Bromo-5-methylquinoline Scaffold

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-5-methylquinoline

In the landscape of medicinal chemistry and materials science, the quinoline core is a privileged heterocyclic scaffold, forming the backbone of numerous pharmaceuticals and functional materials. The strategic placement of substituents on this bicyclic system allows for the fine-tuning of electronic, steric, and lipophilic properties, which in turn dictates biological activity and material performance. This compound is a bespoke building block designed for just such a purpose. The bromine atom at the 6-position serves as a versatile synthetic handle, amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments. Concurrently, the methyl group at the 5-position acts as a steric and electronic modulator, influencing the molecule's conformation and the reactivity of the quinoline ring system.

This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering both established data and predictive insights. It is designed to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research endeavors.

Core Physicochemical Properties: A Quantitative Overview

While extensive experimental data for this compound is not yet prevalent in peer-reviewed literature, a combination of supplier information and predictive modeling for close isomers provides a solid foundation for its characterization. The following table summarizes its key physicochemical attributes.

| Property | Value / Description | Source(s) |

| Molecular Formula | C₁₀H₈BrN | [1] |

| Molecular Weight | 222.08 g/mol | [1][2] |

| CAS Number | 1256795-14-8 | [1][2] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95-98% | [1][2] |

| Boiling Point | Predicted: 327.7 ± 22.0 °C | [3] |

| Density | Predicted: 1.488 ± 0.06 g/cm³ | [3] |

| pKa (of conjugate acid) | Predicted: 4.98 ± 0.21 | [3]* |

*Note: Predicted values are for the isomer 6-Bromo-5-methylisoquinoline and should be used as an estimation for this compound pending experimental verification.

Solubility Profile: Predicting and Determining Media Compatibility

The solubility of a compound is a critical parameter that governs its utility in synthesis, purification, formulation, and biological assays. Structurally, this compound is a largely nonpolar aromatic system with a weakly basic nitrogen atom, suggesting moderate solubility in a range of organic solvents and limited solubility in aqueous media.

Causality Behind Solubility Behavior

The quinoline nucleus itself possesses a dipole moment, and the nitrogen atom can act as a hydrogen bond acceptor. However, the large, hydrophobic surface area of the bicyclic system, combined with the lipophilic bromine and methyl substituents, dominates its solubility characteristics. Therefore, it is expected to be most soluble in non-polar to moderately polar aprotic solvents that can engage in van der Waals interactions and accommodate the aromatic system.

Insights from a Structural Isomer: 6-Bromo-2-methylquinoline

While quantitative data for the target molecule is scarce, a comprehensive study on the solubility of its isomer, 6-Bromo-2-methylquinoline, provides an excellent predictive model for its behavior.[4] The mole fraction solubility of this isomer was experimentally determined in ten different solvents at 323.15 K (50 °C), revealing the following hierarchy:

| Solvent | Mole Fraction Solubility (x10⁻²) | Solvent Type |

| Toluene | 3.318 | Aromatic |

| Ethyl Acetate | 2.991 | Ester |

| Acetone | 2.764 | Ketone |

| Acetonitrile | 2.528 | Polar Aprotic |

| N,N-Dimethylformamide (DMF) | 2.220 | Polar Aprotic |

| n-Propanol | 0.914 | Polar Protic (Alcohol) |

| Isopropanol | 0.812 | Polar Protic (Alcohol) |

| Ethanol | 0.390 | Polar Protic (Alcohol) |

| Methanol | 0.099 | Polar Protic (Alcohol) |

| Water | 0.0028 | Aqueous |

Data adapted from the Journal of Chemical & Engineering Data.[4]

This data strongly suggests that this compound will exhibit high solubility in aromatic and polar aprotic solvents like toluene, ethyl acetate, and acetone, and significantly lower solubility in polar protic solvents, especially water.

Experimental Protocol: Quantitative Solubility Determination via Isothermal Shake-Flask Method

To ensure trustworthiness and reproducibility, the equilibrium solubility of this compound should be determined experimentally. The isothermal shake-flask method is the gold standard for this purpose.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature (e.g., 25 °C).

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of sealed vials, each containing a known volume of the selected solvent (e.g., acetonitrile, ethanol, phosphate-buffered saline). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in an orbital shaker or rotator within a temperature-controlled incubator set to 25 °C. Agitate the samples for a minimum of 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to permit the excess solid to settle.

-

Sampling & Filtration: Carefully withdraw an aliquot from the clear supernatant of each vial using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous) to remove any remaining solid particles. This step is critical to prevent inflation of the measured concentration.

-

Quantification: Dilute the filtered samples with a suitable mobile phase and quantify the concentration of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve prepared from standards of known concentration must be used for accurate quantification.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Spectroscopic and Chromatographic Characterization

Unambiguous structural confirmation and purity assessment are cornerstones of chemical research. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatography provides a self-validating system for the identity and quality of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. By analogy to related compounds like 6-methylquinoline[5], the methyl protons (C5-CH₃) should appear as a singlet around δ 2.5 ppm. The aromatic region (δ 7.0-9.0 ppm) will be complex due to the substituted quinoline system. The H2 and H4 protons on the pyridine ring are expected to be the most downfield, while the H3, H7, and H8 protons will resonate at higher fields.

-

¹³C NMR: The carbon NMR spectrum should display 10 distinct signals, corresponding to the 10 carbon atoms in the molecule. The methyl carbon is expected around δ 20-25 ppm. The aromatic carbons will appear in the δ 120-150 ppm range, with the carbon attached to the bromine (C6) showing a characteristic signal.

Mass Spectrometry (MS)

MS provides the molecular weight and information about the elemental composition. For this compound (C₁₀H₈BrN), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺·). A key feature will be the isotopic pattern characteristic of a single bromine atom: two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (at m/z 221) and one for the ⁸¹Br isotope (at m/z 223).

Experimental Protocol: Purity and Identity Verification by HPLC-MS

Objective: To confirm the identity and determine the purity of a this compound sample.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

-

HPLC Analysis:

-

System: A standard HPLC system with a UV detector and coupled to a mass spectrometer.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility). For example, start at 30% acetonitrile and ramp to 95% over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Analysis: The purity is calculated as the area percentage of the main peak relative to the total peak area in the chromatogram.

-

-

MS Analysis:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-